1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

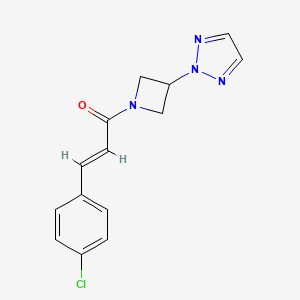

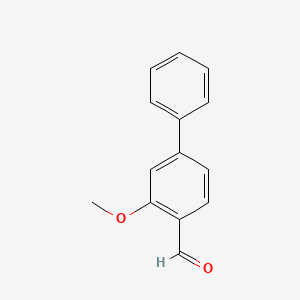

“1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing heterocycle, attached to a benzoyl group with two methoxy (OCH3) substituents at the 3 and 5 positions . The benzoyl group is further attached to an ethylcarboxamide group. This compound could potentially have interesting biological activities, but specific information is not available.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indoline ring, the benzoyl group with its methoxy substituents, and the ethylcarboxamide group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amide group and the nonpolar benzene rings could confer both polar and nonpolar characteristics to the compound. The exact properties, such as melting point, boiling point, solubility, etc., would need to be determined experimentally.

科学的研究の応用

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic activities, illustrates the broader chemical interest in the synthesis and functional exploration of complex organic molecules. These compounds have been identified as potent COX-2 inhibitors, offering insights into new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

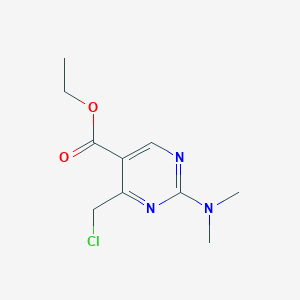

Antidepressant Potential

Research on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists points to the potential of structurally novel compounds in psychiatric medication development. These findings highlight the ongoing exploration of new therapeutic options for depression, where compounds similar to the one might find application (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antituberculosis Activity

The synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrate moderate to good antituberculosis activity. This emphasizes the importance of carboxamide derivatives in the search for new antituberculosis agents, suggesting a potential area of application for the compound of interest (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).

Multicomponent Synthesis Approaches

The one-pot synthesis of new heterocyclic compounds showcases the efficiency and versatility of multicomponent reactions in creating complex molecules. This area of research not only contributes to the diversity of chemical synthesis strategies but also opens up new pathways for the discovery of compounds with significant biological or material properties (Maghsoodlou, Nassiri, Heydari, Hazeri, Habibi‐Khorassani, & Milani, 2010).

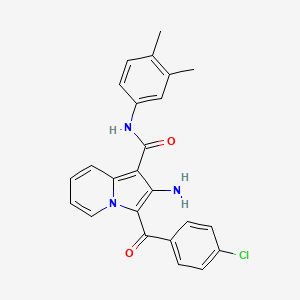

Catalytic Approaches to Isoindolinone and Isobenzofuranimine Derivatives

Research on palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides to form isoindolinone and isobenzofuranimine derivatives provides insight into catalytic strategies for constructing nitrogen-containing heterocycles. This methodological advancement offers potential in the development of new compounds with varied applications, from pharmaceuticals to materials science (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).

Safety and Hazards

特性

IUPAC Name |

1-(3,5-dimethoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-21-19(23)18-11-13-7-5-6-8-17(13)22(18)20(24)14-9-15(25-2)12-16(10-14)26-3/h5-10,12,18H,4,11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZIKLXFCCWNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)

![Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2420369.png)

![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2420374.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2420375.png)

![4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2420377.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)